molecular formula C5H7IN2 B12326881 2-(iodomethyl)-1-methyl-1H-imidazole

2-(iodomethyl)-1-methyl-1H-imidazole

Cat. No.: B12326881
M. Wt: 222.03 g/mol
InChI Key: MQIBJIICHUZXKK-UHFFFAOYSA-N
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Description

2-(iodomethyl)-1-methyl-1H-imidazole is a chemical compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iodomethyl)-1-methyl-1H-imidazole typically involves the iodination of a precursor imidazole compound. One common method is the reaction of 1-methylimidazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(iodomethyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, to form different substituted imidazole derivatives.

    Oxidation Reactions: The compound can be oxidized to form imidazole-2-carbaldehyde or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodine atom can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Various substituted imidazole derivatives.

    Oxidation Reactions: Imidazole-2-carbaldehyde and related compounds.

    Reduction Reactions: Methyl-substituted imidazole derivatives.

Scientific Research Applications

2-(iodomethyl)-1-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(iodomethyl)-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can act as a leaving group, facilitating the formation of covalent bonds with target molecules. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: Lacks the iodine substituent and has different reactivity and applications.

    2-chloromethyl-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of iodine, leading to different chemical properties and reactivity.

    2-bromomethyl-1-methyl-1H-imidazole:

Uniqueness

2-(iodomethyl)-1-methyl-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be leveraged in the synthesis of various derivatives and in applications requiring specific chemical transformations.

Properties

Molecular Formula

C5H7IN2

Molecular Weight

222.03 g/mol

IUPAC Name

2-(iodomethyl)-1-methylimidazole

InChI

InChI=1S/C5H7IN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3

InChI Key

MQIBJIICHUZXKK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CI

Origin of Product

United States

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